

Physical and chemical properties of Butyl ethylcarbamate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Butyl ethylcarbamate

Cat. No.: B15212386

[Get Quote](#)

An In-depth Technical Guide to Butyl Ethylcarbamate

This technical guide provides a comprehensive overview of the physical and chemical properties of **Butyl ethylcarbamate**, tailored for researchers, scientists, and professionals in drug development. The information is presented with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Chemical Identity

Butyl ethylcarbamate, also known as Ethyl N-butylcarbamate, is an organic compound classified as a carbamate ester. It is structurally characterized by a butyl group attached to the nitrogen atom of a carbamic acid ethyl ester.

- IUPAC Name: ethyl N-butylcarbamate[1]
- CAS Number: 591-62-8[1]
- Molecular Formula: $C_7H_{15}NO_2$ [1][2]
- Synonyms: N-Butylurethane, Butylurethane, Ethyl N-butylcarbamate, Butylcarbamic acid ethyl ester[1][2][3]

Physical and Chemical Properties

The physical and computed properties of **Butyl ethylcarbamate** are summarized in the tables below, providing a clear comparison of its characteristics.

Table 1: Physical Properties

Property	Value	Source
Appearance	Colorless to light yellow liquid	[4]
Odor	Special and spicy	[4]
Melting Point	-22 °C to -28 °C	[2][3][4]
Boiling Point	~208-212 °C; 228.04°C (estimate)	[2][4]
Density	~0.901 - 0.943 g/cm ³	[3][4]
Refractive Index	~1.428	[2][3]
Solubility	Soluble in alcohol, ether, and ketone solvents; almost insoluble in water.	[4]

Table 2: Computed Properties

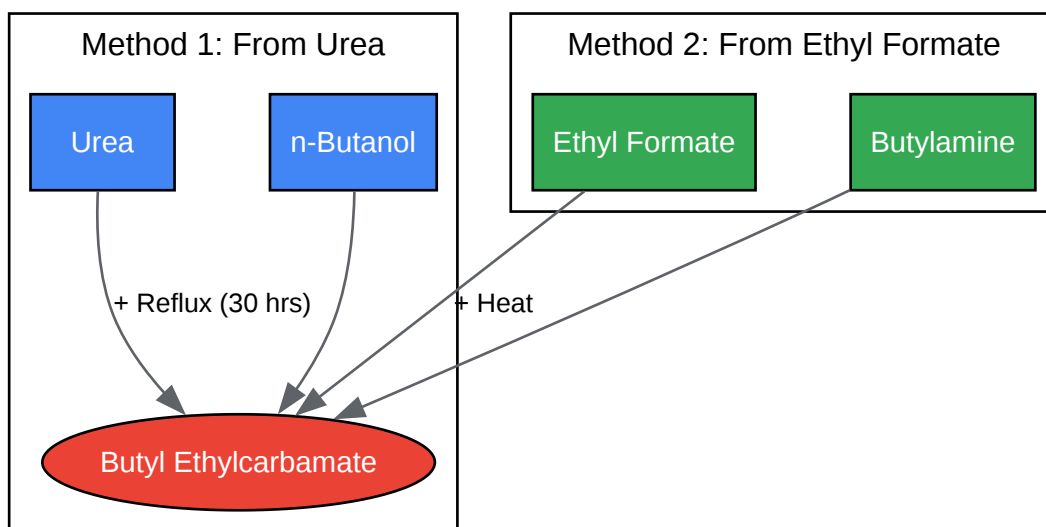
Property	Value	Source
Molecular Weight	145.20 g/mol	[1]
Exact Mass	145.110278721 Da	[1]
XLogP3-AA	1.6	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	5	[1]
Topological Polar Surface Area	38.3 Å ²	[1]
pKa (Predicted)	13.02 ± 0.46	[2]

Synthesis and Reactivity

3.1. Synthesis

Butyl ethylcarbamate can be synthesized through several methods. A common laboratory and industrial approach involves the reaction of an alcohol with urea or the reaction between an amine and a chloroformate or formate ester.

Synthesis of Butyl Ethylcarbamate

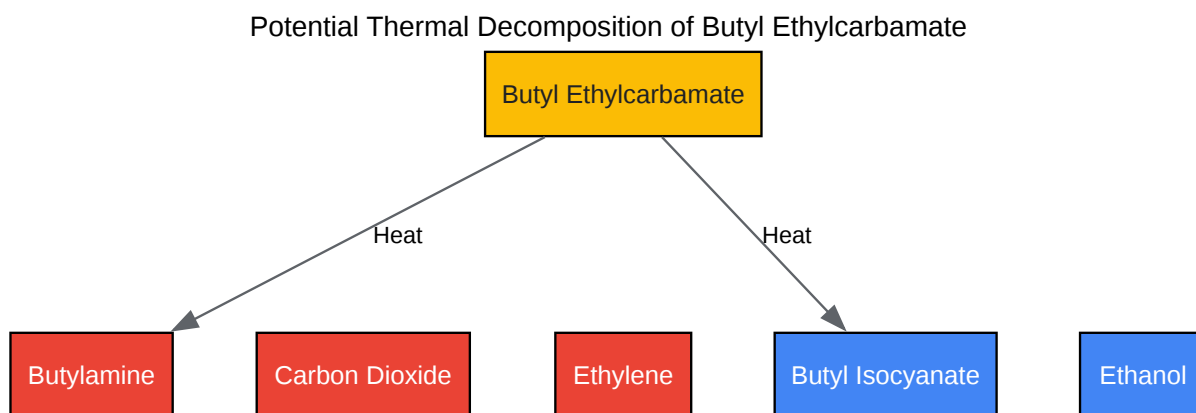


[Click to download full resolution via product page](#)

*General Synthesis Pathways for **Butyl Ethylcarbamate**.*

3.2. Thermal Decomposition

Carbamates, upon heating, can undergo thermal decomposition. Ethyl N-alkylcarbamates typically decompose via competing pathways. One pathway involves elimination to form an amine, carbon dioxide, and an alkene, while another can yield an isocyanate and an alcohol.[5]
[6]



[Click to download full resolution via product page](#)

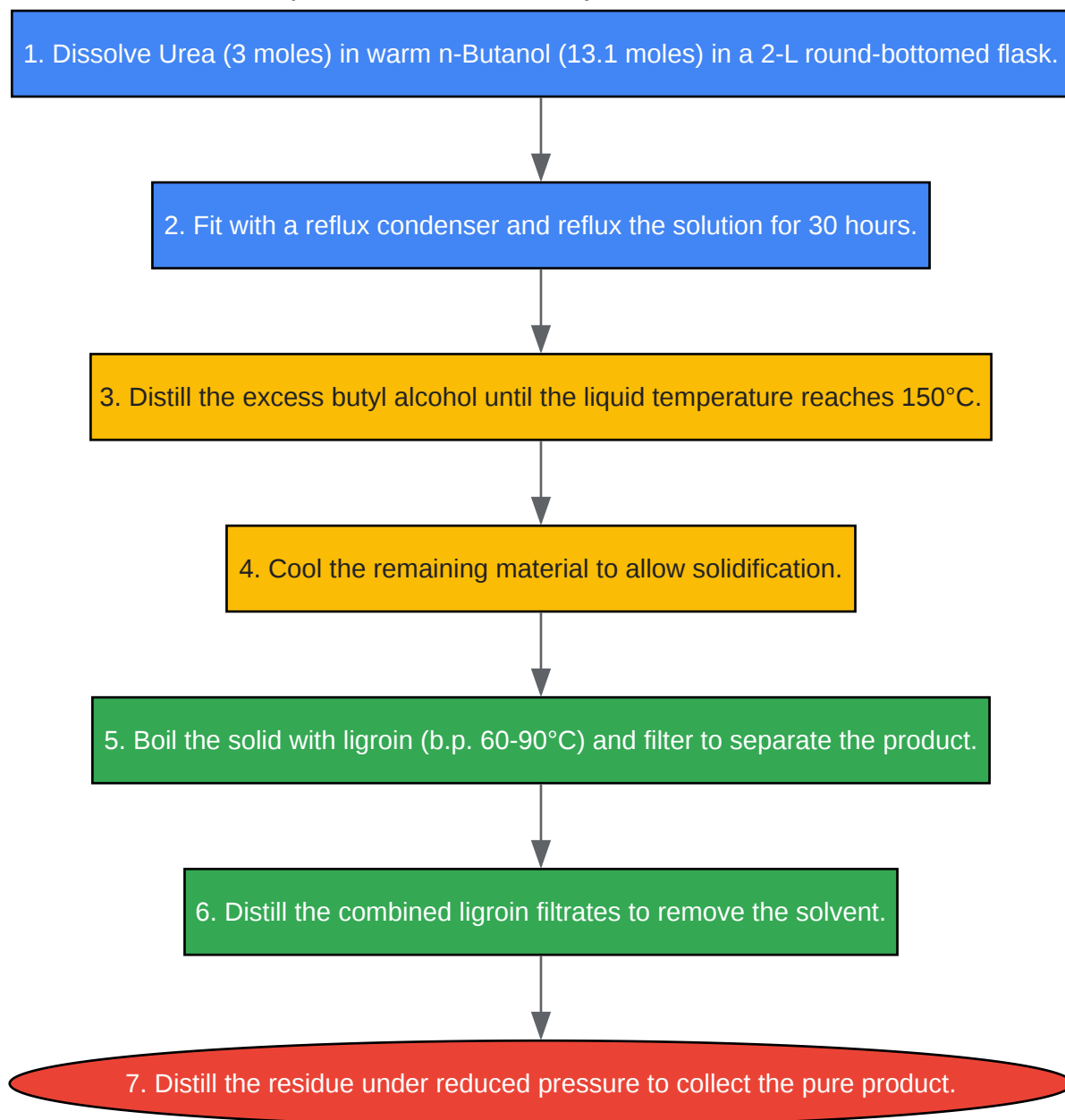
Potential Thermal Decomposition Pathways.

Experimental Protocols

4.1. Synthesis of n-Butyl Carbamate from Urea and n-Butyl Alcohol

This protocol is adapted from a standard procedure for synthesizing carbamates and provides a reliable method for laboratory preparation.[7]

Experimental Workflow: Synthesis from Urea



[Click to download full resolution via product page](#)

Workflow for Synthesis of Butyl Carbamate.

Methodology Details:

- Reaction Setup: In a 2-liter round-bottomed flask equipped with a reflux condenser, 13.1 moles of n-butyl alcohol is warmed.[7]

- Addition of Urea: 3 moles of urea is added in small portions to the warm alcohol, ensuring it dissolves without melting and forming a separate layer.^[7]
- Reflux: The resulting solution is refluxed for approximately 30 hours. During this time, ammonia gas will evolve.^[7]
- Workup and Purification: After reflux, excess n-butyl alcohol is removed by distillation. The residue, which solidifies upon cooling, is then purified by recrystallization from ligroin followed by distillation under reduced pressure to yield the final product.^[7]

Spectral Data Analysis

Spectroscopic data is crucial for the structural confirmation of **Butyl ethylcarbamate**.

5.1. ¹H NMR Spectroscopy A proton NMR spectrum of **Butyl ethylcarbamate** would be expected to show the following characteristic signals:

- A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.
- A quartet for the methylene protons (-CH₂-) of the ethyl group adjacent to the oxygen.
- A triplet for the terminal methyl protons of the butyl group.
- Multiplets for the three methylene groups (-CH₂-) of the butyl chain.
- A broad singlet for the N-H proton.

5.2. ¹³C NMR Spectroscopy The carbon NMR spectrum would display distinct peaks for each of the seven carbon atoms in the molecule, including a characteristic peak for the carbonyl carbon (C=O) in the downfield region (typically ~155-165 ppm).

5.3. Infrared (IR) Spectroscopy The IR spectrum provides information about the functional groups present. Key expected absorptions include:

- A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the carbamate group.
- A broad absorption in the region of 3200-3400 cm⁻¹ due to the N-H stretching vibration.

- C-H stretching vibrations from the alkyl chains just below 3000 cm^{-1} .
- C-O stretching bands in the $1250\text{-}1000\text{ cm}^{-1}$ region.

5.4. Mass Spectrometry Mass spectrometry would show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (145.20 g/mol).^[1] Fragmentation patterns would likely involve cleavage at the C-O, C-N, and alkyl chain bonds, providing further structural evidence. The NIST Chemistry WebBook lists mass spectrum data for this compound.^[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Carbamic acid, N-butyl-, ethyl ester | $C_7H_{15}NO_2$ | CID 11577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ethyl butylcarbamate | 591-62-8 [amp.chemicalbook.com]
- 3. ethyl butylcarbamate [stenutz.eu]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Carbamic acid, butyl-, ethyl ester [webbook.nist.gov]
- To cite this document: BenchChem. [Physical and chemical properties of Butyl ethylcarbamate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15212386#physical-and-chemical-properties-of-butyl-ethylcarbamate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com